1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl group, making it a valuable molecule in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is often used to form carbon-carbon bonds between the fluorophenyl group and the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: Shares the piperidine and fluorophenyl groups but lacks the methanesulfonyl and carbamoyl groups.
N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE: Contains the piperidine and carbamoyl groups but does not have the fluorophenyl and methanesulfonyl groups.
Uniqueness
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H30FN3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30FN3O4S/c1-17(2)15-26-24(30)21-5-3-4-6-22(21)27-23(29)19-11-13-28(14-12-19)33(31,32)16-18-7-9-20(25)10-8-18/h3-10,17,19H,11-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
VHERIZBGCGJMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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